molecular formula C15H22N2O3 B4238820 N-(2,4-dimethylpentan-3-yl)-3-methyl-4-nitrobenzamide

N-(2,4-dimethylpentan-3-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B4238820
M. Wt: 278.35 g/mol
InChI Key: QBYPNASYQWAMPJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)-3-methyl-4-nitrobenzamide: is an organic compound with a complex structure that includes a benzamide core substituted with isopropyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylpentan-3-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with 1-isopropyl-2-methylpropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylpentan-3-yl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methyl and isopropyl groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Formation of N-(1-isopropyl-2-methylpropyl)-3-methyl-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond provides stability and specificity in binding to target molecules. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins.

Comparison with Similar Compounds

  • N-(1-isopropyl-2-methylpropyl)-3-phenylpropanamide
  • N-(1-isopropyl-2-methylpropyl)-1-phenylmethanesulfonamide
  • N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide

Comparison: N-(2,4-dimethylpentan-3-yl)-3-methyl-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds with different substituents may exhibit varying properties and applications, highlighting the importance of specific functional groups in determining the behavior of these molecules.

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-9(2)14(10(3)4)16-15(18)12-6-7-13(17(19)20)11(5)8-12/h6-10,14H,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYPNASYQWAMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C(C)C)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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